

# reactivity profile of 2-Chloro-4-methoxypyridine-3-boronic acid

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## Compound of Interest

**Compound Name:** 2-Chloro-4-methoxypyridine-3-boronic acid

**CAS No.:** 1072946-19-0

**Cat. No.:** B1421262

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An In-Depth Technical Guide to the Reactivity Profile of **2-Chloro-4-methoxypyridine-3-boronic acid**

## Introduction: A Versatile Heterocyclic Building Block

**2-Chloro-4-methoxypyridine-3-boronic acid** is a substituted pyridylboronic acid that has emerged as a valuable reagent in modern organic synthesis. Its unique arrangement of a chloro substituent, a methoxy group, and a boronic acid function on a pyridine core makes it a highly versatile building block, particularly for the construction of complex molecular architectures found in pharmaceuticals and functional materials.[1][2] Boronic acids and their derivatives are foundational in medicinal chemistry, contributing to the development of numerous therapeutic agents due to their unique chemical properties and biological interactions.[3][4]

This guide provides an in-depth analysis of the reactivity profile of **2-Chloro-4-methoxypyridine-3-boronic acid**, focusing on its principal application in Suzuki-Miyaura cross-coupling reactions. We will explore its synthesis, stability, and the electronic and steric

factors that govern its reactivity, offering field-proven insights and detailed protocols for its effective use in a research and development setting.

Compound Properties:

Property	Value	Source
Molecular Formula	<b>C<sub>6</sub>H<sub>7</sub>BCINO<sub>3</sub></b>	[5][6]
Molecular Weight	187.39 g/mol	[5][7]
Appearance	Typically a solid or lyophilized powder	[5][8]

| CAS Number | 1072946-19-0 |[6] |

## Synthesis and Availability

**2-Chloro-4-methoxypyridine-3-boronic acid** is commercially available from various chemical suppliers. For laboratory-scale synthesis, two primary strategies are prevalent for aryl boronic acids: the Miyaura borylation of a corresponding aryl halide or a metal-halogen exchange followed by quenching with a boron electrophile.[1]

A common synthetic route involves the lithiation of a suitable precursor followed by reaction with a trialkyl borate. For instance, a related synthesis of a phenylboronic acid derivative involves the reaction of an aryl lithium compound with trimethyl borate (B(OMe)<sub>3</sub>) at low temperatures (e.g., below -65 °C) to form the boronic acid derivative after an aqueous workup. [9] This method leverages the directed ortho-metalation capabilities or halogen-metal exchange to precisely install the boronic acid moiety.

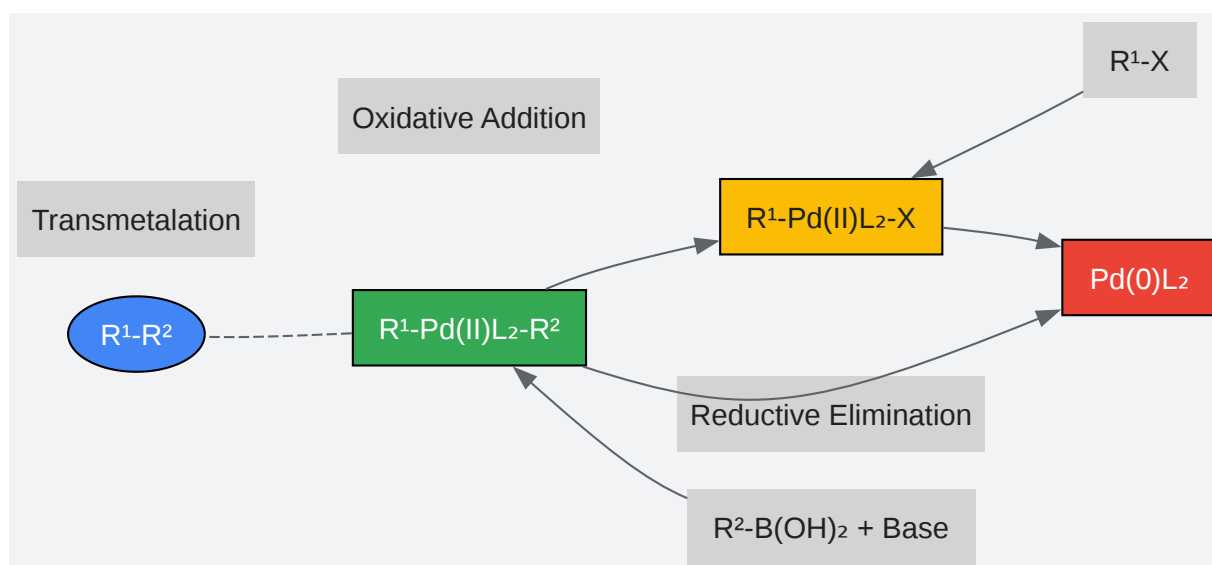
## Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Chloro-4-methoxypyridine-3-boronic acid** is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][10] This reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and high functional group tolerance.[11][12]

## Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step.[2]
- Transmetalation: The boronic acid must be activated by a base (e.g.,  $K_3PO_4$ ,  $Na_2CO_3$ ) to form a more nucleophilic boronate species.[10][14] This boronate then transfers its organic group (the 2-chloro-4-methoxypyridinyl moiety) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[12]



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*The catalytic cycle of the Suzuki-Miyaura coupling reaction.*

## Reactivity Profile: The Influence of Substituents

The reactivity of **2-Chloro-4-methoxypyridine-3-boronic acid** is a finely tuned balance of electronic and steric effects from its substituents.

- **Pyridine Nitrogen:** The position of the boronic acid at C3 avoids the "2-pyridyl problem," where the proximity of the nitrogen in 2-pyridylboronic acids can lead to catalyst inhibition or protodeboronation (loss of the boronic acid group).[15] 3- and 4-pyridylboronic acids are generally more stable and serve as reliable coupling partners.[15]
- **2-Chloro Group:** As an electron-withdrawing group, the chlorine atom modulates the electronics of the pyridine ring. While it enhances the potential for subsequent functionalization at that position, its inductive effect can influence the transmetalation step.
- **4-Methoxy Group:** The electron-donating methoxy group at the para-position to the nitrogen increases the electron density of the ring system. This electronic donation can impact the rate of transmetalation. In some systems, electron-donating groups can decrease the reactivity of aryl halides in the oxidative addition step, but here it influences the boronic acid partner.[11]

This specific substitution pattern makes the reagent an effective coupling partner, with the chloro group providing a handle for further diversification after the initial Suzuki coupling.

## Experimental Protocols and Proven Methodologies

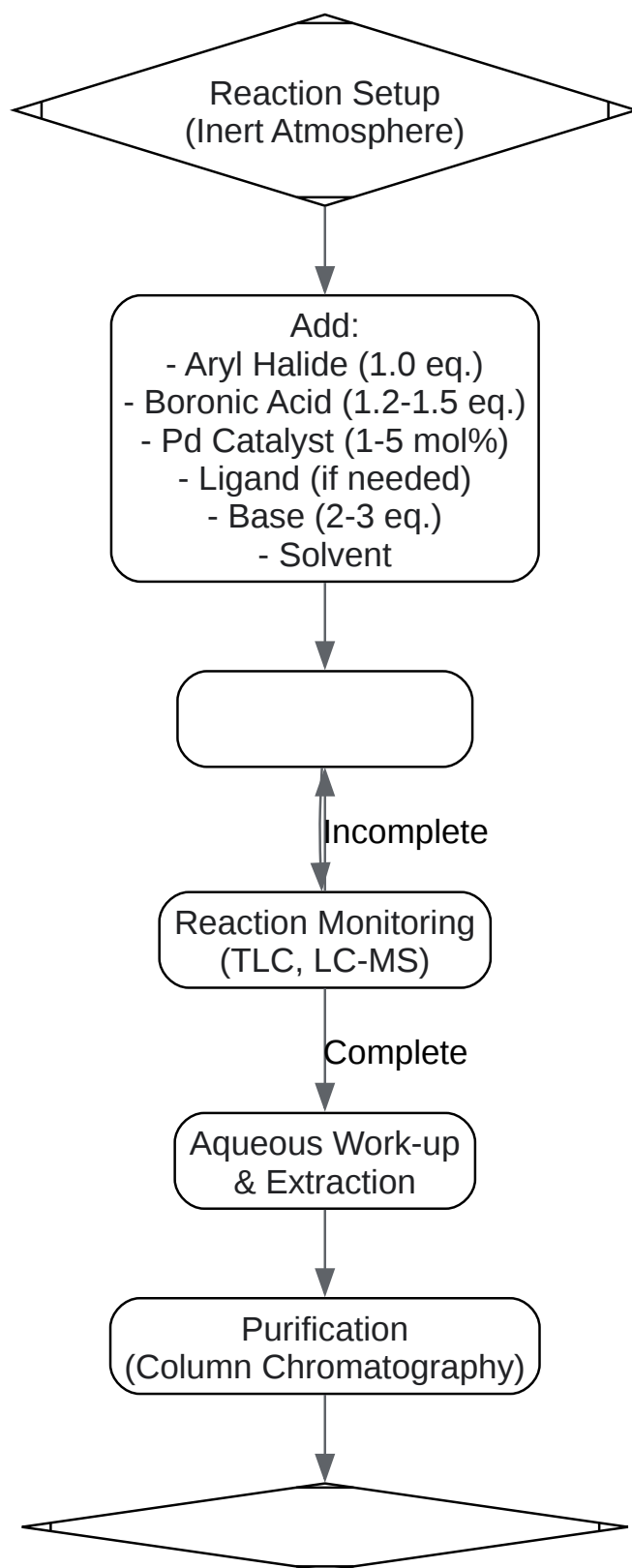
### Storage and Handling

Boronic acids require careful handling to ensure their integrity.

- **Storage:** It is recommended to store **2-Chloro-4-methoxypyridine-3-boronic acid** at -20°C upon receipt.[8] For multiple uses, aliquoting the powder is advised to avoid repeated freeze-thaw cycles.[8] The material should be kept in a tightly sealed container in a dry, well-ventilated place.[6][16]
- **Handling:** Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize protodeboronation, especially when setting up reactions.[2][6] Avoid contact with skin and eyes by wearing suitable protective clothing.[6]

## General Procedure for Suzuki-Miyaura Coupling

The following protocol is a robust starting point, based on established methods for coupling pyridyl boronic acids.<sup>[2]</sup> Optimization is often necessary for specific substrate combinations.



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*A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.*

### Step-by-Step Methodology:

- **Reaction Setup:** To a dry Schlenk flask or reaction vial purged with an inert gas (argon or nitrogen), add the aryl halide (1.0 equivalent), **2-Chloro-4-methoxypyridine-3-boronic acid** (1.2–1.5 equivalents), the palladium catalyst, and the ligand (if required).
  - **Causality:** An inert atmosphere is crucial to prevent the degradation of the Pd(0) catalyst and to minimize oxidative side reactions. Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.
- **Reagent Addition:** Add the base (2.0–3.0 equivalents) followed by the degassed solvent.
  - **Causality:** The base is essential for activating the boronic acid for transmetalation.<sup>[14]</sup> Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the catalyst.
- **Reaction Execution:** Stir the reaction mixture vigorously and heat to the specified temperature (typically 80–110 °C). Monitor the reaction's progress by a suitable technique (e.g., TLC or LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  - **Causality:** The aqueous wash removes the inorganic base and salts, simplifying the subsequent purification.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

## Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for success and depends heavily on the nature of the coupling partners.

Component	Recommended Reagents & Conditions	Rationale & Field Insights
Palladium Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> , Pd(OAc) <sub>2</sub> , Pd <sub>2</sub> (dba) <sub>3</sub> (1-5 mol%)	Pd(PPh <sub>3</sub> ) <sub>4</sub> is often effective but can be thermally sensitive. For more challenging couplings, including those with aryl chlorides, using a precursor like Pd(OAc) <sub>2</sub> or Pd <sub>2</sub> (dba) <sub>3</sub> with a specialized ligand is preferred.[2][12]
Ligand	PPh <sub>3</sub> , PCy <sub>3</sub> , SPhos, XPhos, dppf	For heteroaryl couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) can accelerate the reductive elimination step and improve catalyst stability and turnover, which is especially important when coupling with less reactive aryl chlorides.[2][11]
Base	K <sub>3</sub> PO <sub>4</sub> , K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> , CsF	K <sub>3</sub> PO <sub>4</sub> is a robust and effective base for many pyridylboronic acid couplings. Carbonates are also widely used. The choice of base can significantly influence the reaction rate and yield.[2]
Solvent	1,4-Dioxane, Toluene, DMF, often with water	A mixture of an organic solvent and water (e.g., Dioxane/H <sub>2</sub> O) is common. Water can increase the solubility of the base and facilitate the transmetalation step.[17]

## Conclusion

**2-Chloro-4-methoxypyridine-3-boronic acid** stands out as a potent and versatile building block for synthetic chemists. Its reactivity is dominated by its participation in the Suzuki-Miyaura cross-coupling, where the interplay of its chloro, methoxy, and pyridinyl functionalities allows for the strategic construction of highly functionalized biaryl and heteroaryl compounds. A thorough understanding of the reaction mechanism and the factors governing its reactivity, coupled with careful execution of established protocols, enables researchers to leverage this reagent to its full potential in the pursuit of novel molecules for drug discovery and materials science.

## References

- Cusabio. 2-Chloro-3-methoxypyridine-4-boronic acid. Cusabio. Available from: [\[Link\]](#)
- Google Patents. (2013). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents.
- Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. *Organic Letters*. ACS Publications. Available from: [\[Link\]](#)
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [\[Link\]](#)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [\[Link\]](#)
- Ali, M. A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*. Available from: [\[Link\]](#)
- Lennox, A. J. J. (2015). THE SUZUKI-MIYAJURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available from: [\[Link\]](#)
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [\[Link\]](#)
- Yang, W., Gao, X., & Gao, B. (2003). Boronic acid compounds as potential pharmaceutical agents. *Medicinal Research Reviews*. PubMed. Available from: [\[Link\]](#)

- Kappe, C. O., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. *Molecules*. MDPI. Available from: [\[Link\]](#)
- G. C. Fu, et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. *Nature Communications*. NIH. Available from: [\[Link\]](#)

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- 4. Boronic acid compounds as potential pharmaceutical agents - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. 2-Chloro-4-methoxypyridine-3-boronic acid | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 6. [echemi.com](https://echemi.com) [[echemi.com](https://echemi.com)]
- 7. 2-Chloro-4-methoxypyridine-3-boronic acid | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 8. [cusabio.com](https://cusabio.com) [[cusabio.com](https://cusabio.com)]
- 9. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [[patents.google.com](https://patents.google.com)]
- 10. Suzuki Coupling [[organic-chemistry.org](https://organic-chemistry.org)]
- 11. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 12. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 13. Yoneda Labs [[yonedalabs.com](https://yonedalabs.com)]
- 14. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

- [15. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [16. combi-blocks.com \[combi-blocks.com\]](https://combi-blocks.com)
- [17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero\(aryl\) boronic acids and esters - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
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